Cas no 1101-58-2 (Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-)
1101-58-2 structure
Product Name:Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-
N.o CAS:1101-58-2
MF:C16H18N4O6
MW:362.337323665619
CID:215981
PubChem ID:121343
Update Time:2025-04-19
Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-
- Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-
- 1101-58-2
- Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-, 9-carbamate
- N-(7-Amino-1-hydroxy-9-{[hydroxy(imino)methoxy]methyl}-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)ethanimidic acid
- DTXSID50911495
-
- Inchi: 1S/C16H18N4O6/c1-5-10(17)15(24)9-7(4-26-16(18)25)11-14(23)8(19-6(2)21)3-20(11)12(9)13(5)22/h8,14,23H,3-4,17H2,1-2H3,(H2,18,25)(H,19,21)
- Chave InChI: HFJJKGOJLPDATE-UHFFFAOYSA-N
- SMILES: OC1C2=C(COC(N)=O)C3C(C(=C(C)C(C=3N2CC1NC(C)=O)=O)N)=O
Propriedades Computadas
- Massa Exacta: 362.12274
- Massa monoisotópica: 362.123
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 26
- Contagem de Ligações Rotativas: 4
- Complexidade: 720
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -2.2
- Superfície polar topológica: 167Ų
Propriedades Experimentais
- Densidade: 1.76
- Ponto de ebulição: 821.4°Cat760mmHg
- Ponto de Flash: 450.6°C
- Índice de Refracção: 1.765
- PSA: 166.74
Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]- Literatura Relacionada
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
1101-58-2 (Acetamide,N-[7-amino-9-[[(aminocarbonyl)oxy]methyl]-2,3,5,8-tetrahydro-1-hydroxy-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel